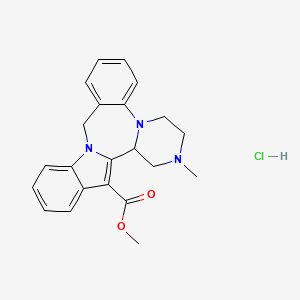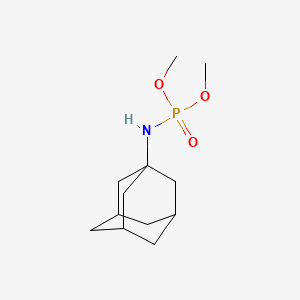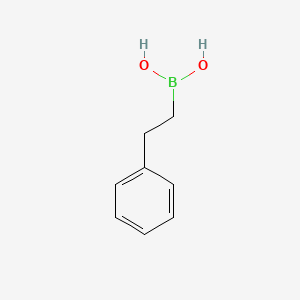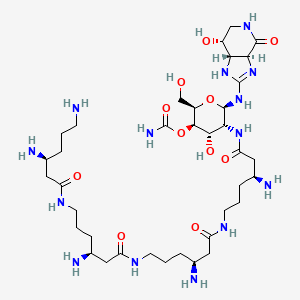
Racemomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemomycin D is a natural product found in Streptomyces lavendulae and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Physiological Activities
Racemomycin D, a streptothricin antibiotic, exhibits diverse physiological activities. It has been found to have insecticidal activity against various insects, including Blattella germanica, Musca domestica, Nilaparvata lugens, and others. Notably, it showed a strong effect on Culex pipiens molestus larvae. Additionally, this compound was toxic to several fish species and inhibited the growth of plants like Brassica campestris and Raphanus sativus at certain concentrations (Takemoto et al., 1980).
Impact on Cellular Metabolism
In vitro studies have shown that this compound affects cellular metabolism in rat kidney. It disrupts the concentration gradient of Na+ and K+ across cell membranes and inhibits (Na+ + K+)-ATPase in microsomes. The antibiotic also impacts ATP-dependent Ca2+ and Mg2+ uptakes by mitochondria, suggesting that it might disrupt intracellular homeostasis of these ions (Inamori et al., 1984).
Inhibitory Action on Plant Growth
This compound also inhibits plant growth, as evidenced by histopathological studies on Raphanus sativus. It causes severe damage to parenchymatous cells and significantly reduces the chlorophyll content in leaves, suggesting a strong inhibitory impact on plant development (Kubo et al., 1985).
Insecticidal Mechanisms
The delayed insecticidal action of this compound has been studied in detail, particularly its effect on the 5th instar larvae of Bombyx mori. This research highlights the accumulation of this compound in the Malpighian tubules of larvae, suggesting a mechanism similar to its nephrotoxicity in mammals (Kubo et al., 1983).
Characterization of Racemomycins
Further studies have characterized various components of racemomycin, including racemomycin A, B, C, and D, revealing differences in their biological activities and composition. For instance, racemomycin B, which contains three β-lysine residues, showed the strongest antibacterial activity against B. subtilis (Sawada & Taniyama, 1977).
Mechanisms of Delayed Toxicity
The delayed toxicity of this compound has also been a subject of research, particularly its impact on mice. Studies have explored how the antibiotic is distributed in the body and its subsequent effects on organs like the kidneys, liver, and spleen, contributing to an understanding of its toxicological profile (Inamori et al., 1978).
Propiedades
Número CAS |
3776-36-1 |
|---|---|
Fórmula molecular |
C37H70N14O11 |
Peso molecular |
887 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(54)44-10-2-6-20(40)14-26(55)45-11-3-7-21(41)15-27(56)46-12-4-8-22(42)16-28(57)48-31-32(58)33(62-36(43)60)24(18-52)61-35(31)51-37-49-29-23(53)17-47-34(59)30(29)50-37/h19-24,29-33,35,52-53,58H,1-18,38-42H2,(H2,43,60)(H,44,54)(H,45,55)(H,46,56)(H,47,59)(H,48,57)(H2,49,50,51)/t19-,20-,21-,22-,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |
Clave InChI |
UZMKRCMBWWXPBP-CSVBCEEXSA-N |
SMILES isomérico |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
SMILES canónico |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Sinónimos |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



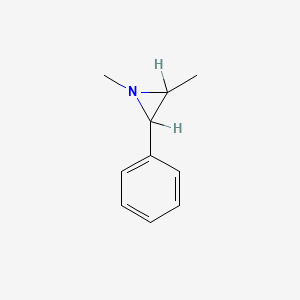

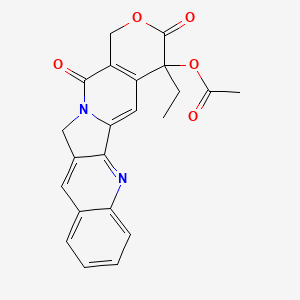
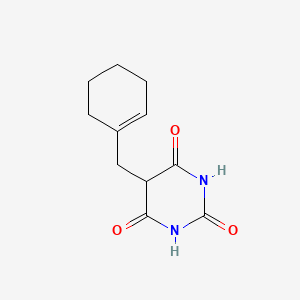
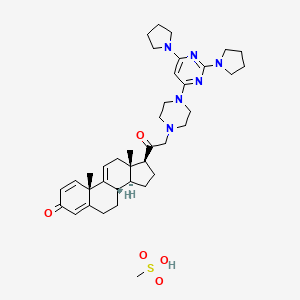
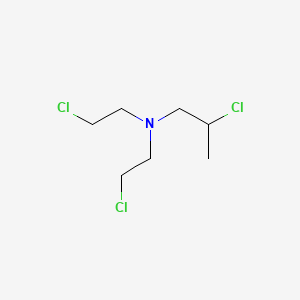
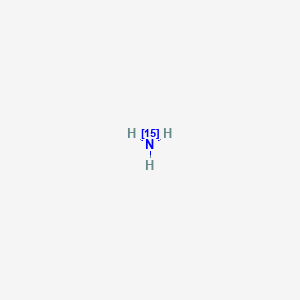
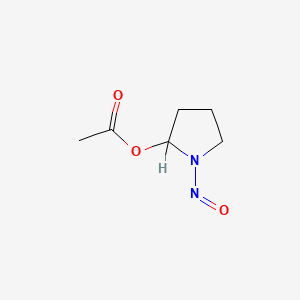
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)


